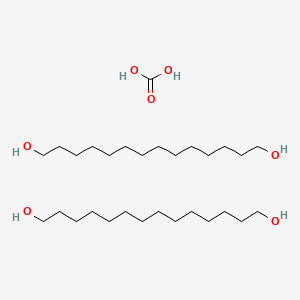
Carbonic acid;tetradecane-1,14-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonic acid;tetradecane-1,14-diol, also known as tetradecamethylene glycol, is a chemical compound with the molecular formula C14H30O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a long carbon chain. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Reduction of Diketones: One common method to synthesize diols like tetradecane-1,14-diol is by reducing diketones.
Dihydroxylation of Alkenes: Another approach involves the dihydroxylation of alkenes.
Industrial Production Methods
Industrial production of tetradecane-1,14-diol often involves the use of readily available raw materials and mild reaction conditions to ensure reproducibility and cost-effectiveness. The process typically includes the use of acetic acid as a carbon source and inorganic salts as growth factors .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Tetradecane-1,14-diol can undergo oxidation reactions to form carbonyl-containing compounds such as aldehydes and ketones.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), periodic acid (HIO4)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), hydrogen gas (H2)
Substitution Reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products
Oxidation: Aldehydes, ketones
Reduction: Hydrocarbons
Substitution: Halogenated compounds
Applications De Recherche Scientifique
Chemistry
Tetradecane-1,14-diol is used as a precursor in the synthesis of various chemical compounds, including polymers and surfactants. Its ability to undergo multiple chemical reactions makes it a valuable intermediate in organic synthesis .
Biology
In biological research, tetradecane-1,14-diol is used to study the effects of long-chain diols on cellular processes. It can be used to investigate membrane fluidity and permeability due to its amphiphilic nature .
Medicine
Its biocompatibility and low toxicity make it suitable for medical applications .
Industry
Tetradecane-1,14-diol is used in the production of lubricants, plasticizers, and adhesives.
Mécanisme D'action
The mechanism of action of tetradecane-1,14-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their structure and function. In oxidation reactions, the compound acts as a nucleophile, attacking electrophilic centers in other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Tetradecanediol: Similar in structure but with hydroxyl groups on adjacent carbon atoms.
Hexadecanediol: A longer-chain diol with similar chemical properties.
Octadecanediol: Another long-chain diol used in similar applications.
Uniqueness
Tetradecane-1,14-diol is unique due to its specific hydroxyl group placement, which allows for distinct chemical reactivity and physical properties. Its balance of hydrophilic and hydrophobic regions makes it versatile for various applications .
Propriétés
Numéro CAS |
90383-25-8 |
|---|---|
Formule moléculaire |
C29H62O7 |
Poids moléculaire |
522.8 g/mol |
Nom IUPAC |
carbonic acid;tetradecane-1,14-diol |
InChI |
InChI=1S/2C14H30O2.CH2O3/c2*15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16;2-1(3)4/h2*15-16H,1-14H2;(H2,2,3,4) |
Clé InChI |
KYXYWMBZCKNHKG-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCCCCO)CCCCCCO.C(CCCCCCCO)CCCCCCO.C(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



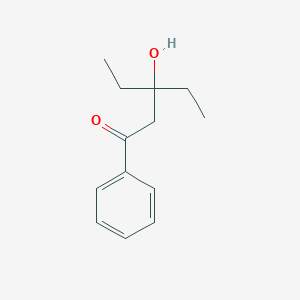
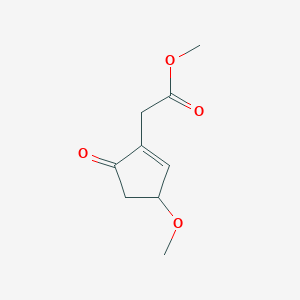
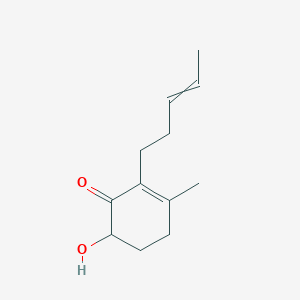
![(7-Bromobicyclo[3.2.0]hept-6-en-6-yl)(trimethyl)silane](/img/structure/B14356658.png)
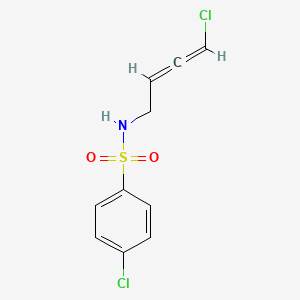
![4-[Bis(2-chloroethyl)amino]benzene-1,2-diyl diacetate](/img/structure/B14356670.png)
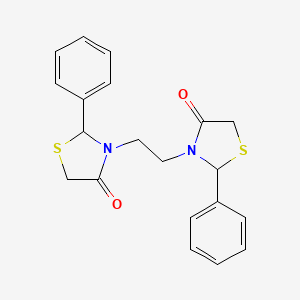
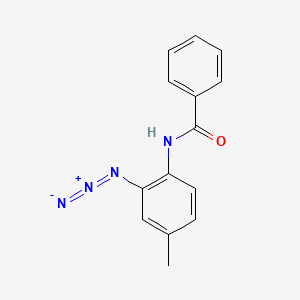

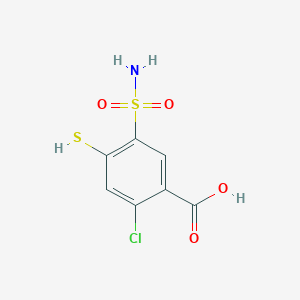
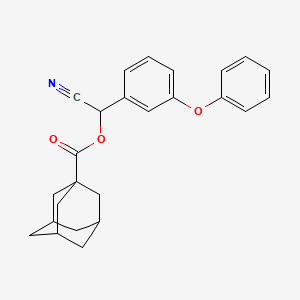
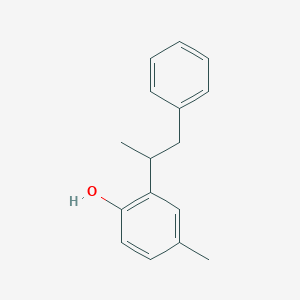
![[3-(2-Oxoethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methyl acetate](/img/structure/B14356710.png)
